(E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one
Overview
Description
(E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one, also known as chalcone, is a chemical compound with a yellow crystalline appearance. It is a member of the chalconoid family and is widely used in scientific research due to its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one is not fully understood, but it is believed to act through various pathways, including the inhibition of enzymes, modulation of gene expression, and interaction with cellular receptors. Chalcone has been found to inhibit the activity of various enzymes, such as cyclooxygenase, lipoxygenase, and tyrosinase. It has also been found to modulate the expression of various genes involved in inflammation, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
Chalcone has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant effects, which can help reduce oxidative stress and inflammation in the body. It has also been found to have antitumor effects by inducing apoptosis in cancer cells. Additionally, (E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one has been found to have antimicrobial effects against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
Chalcone has several advantages for lab experiments, including its low toxicity, easy synthesis, and availability. However, it also has some limitations, including its low solubility in water and its instability in acidic and basic conditions.
Future Directions
There are several future directions for (E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one research, including the development of (E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one-based drugs for the treatment of various diseases, the investigation of its mechanisms of action, and the synthesis of (E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one derivatives with improved properties. Additionally, the use of (E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one in combination with other compounds could lead to the development of more effective therapies for various diseases.
Scientific Research Applications
Chalcone has been widely used in scientific research due to its various biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. It has also been found to have potential in treating various diseases, such as cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
(E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c21-19(12-11-16-7-3-1-4-8-16)20-14-13-18(15-20)17-9-5-2-6-10-17/h1-12,18H,13-15H2/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRPYXCRUAIJQQ-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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